[(2-Bromo-4-chlorophenyl)methyl](2,2-difluoroethyl)amine
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Overview
Description
(2-Bromo-4-chlorophenyl)methylamine is an organic compound that features a bromine, chlorine, and difluoroethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-chlorophenyl)methylamine typically involves the reaction of 2-bromo-4-chlorobenzyl chloride with 2,2-difluoroethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-chlorophenyl)methylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in a polar solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products with different nucleophiles replacing the bromine or chlorine atoms.
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Compounds with reduced halogen content.
Scientific Research Applications
(2-Bromo-4-chlorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Bromo-4-chlorophenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-bromo-4-chlorophenyl)acetate
- 4-Bromomethyl-2-biphenylcarbonitrile
Uniqueness
(2-Bromo-4-chlorophenyl)methylamine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with the difluoroethyl group. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C9H9BrClF2N |
---|---|
Molecular Weight |
284.53 g/mol |
IUPAC Name |
N-[(2-bromo-4-chlorophenyl)methyl]-2,2-difluoroethanamine |
InChI |
InChI=1S/C9H9BrClF2N/c10-8-3-7(11)2-1-6(8)4-14-5-9(12)13/h1-3,9,14H,4-5H2 |
InChI Key |
LJBMWQYEOCVYCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CNCC(F)F |
Origin of Product |
United States |
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